3-TsOPr-6-Me-Tetrazine
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Overview
Description
3-TsOPr-6-Me-Tetrazine is a functionalized tetrazine compound, belonging to a special class of heterocyclic compounds. Tetrazines are known for their unique electronic properties and are widely used in various scientific fields, including chemistry, biology, and medicine. The compound this compound is characterized by its high nitrogen content and chemical stability, making it a valuable building block for the synthesis of biologically important molecules .
Preparation Methods
The synthesis of 3-TsOPr-6-Me-Tetrazine involves several synthetic routes and reaction conditions. Common methods include microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-TsOPr-6-Me-Tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents used in these reactions include chlorotetrazine intermediates, alkynyl tetrazines, and various metal catalysts . The major products formed from these reactions are often functionalized tetrazine derivatives with enhanced electronic properties .
Scientific Research Applications
3-TsOPr-6-Me-Tetrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it is employed in bioorthogonal chemistry for cellular labeling, live-cell imaging, and drug delivery . In medicine, it is used in the development of diagnostic tools and therapeutic agents . The compound’s unique fluorogenic properties make it particularly useful in fluorescence imaging and detection .
Mechanism of Action
The mechanism of action of 3-TsOPr-6-Me-Tetrazine involves its interaction with specific molecular targets and pathways. The compound’s high nitrogen content and electronic properties allow it to participate in rapid bioorthogonal reactions, such as the inverse-electron demand Diels–Alder (IEDDA) reaction . This reaction is characterized by its fast kinetics and unique fluorescence properties, making it effective for in vivo applications .
Comparison with Similar Compounds
3-TsOPr-6-Me-Tetrazine can be compared with other similar tetrazine compounds, such as triazines and tetrazoles . While all these compounds share a high nitrogen content and chemical stability, this compound is unique due to its specific functional groups and electronic properties. Similar compounds include 3-amino-6-chlorotetrazine, alkynyl tetrazines, and various aryl tetrazines . These compounds also undergo similar chemical reactions and have comparable applications in scientific research .
Properties
CAS No. |
1629962-57-7 |
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Molecular Formula |
C13H16N4O3S |
Molecular Weight |
308.36 |
Purity |
>95% |
Synonyms |
3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate |
Origin of Product |
United States |
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